2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N2O3 and its molecular weight is 421.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis Techniques
A study outlines a high-yielding cyclisation process that provides an efficient pathway to synthesize related compounds, highlighting the potential for creating various derivatives of isoquinoline with potential applications in medicinal chemistry and drug development (King, 2007).
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives has revealed interesting structural aspects and properties, including the formation of gels and crystalline solids upon treatment with different acids. These findings are important for understanding the compound's behavior in various chemical environments and could inform its applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Applications
A novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, offering insights into potential therapeutic applications for treating diseases such as Japanese encephalitis. This underscores the compound's relevance in developing new antiviral agents (Ghosh et al., 2008).
Antimicrobial and Anticancer Potentials
The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their evaluation for antimicrobial and anticancer activities highlight the compound's potential in developing new treatments for infections and cancer. Molecular docking studies further support their therapeutic relevance (Mehta et al., 2019).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides have revealed compounds with potent analgesic and anti-inflammatory activities, suggesting potential for pain and inflammation management. These findings are crucial for pharmaceutical development and the creation of new therapeutic agents (Alagarsamy et al., 2015).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-13(2)11-25-18-6-5-16(9-14(18)3-8-21(25)27)24-20(26)12-28-19-7-4-15(22)10-17(19)23/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOVMVHLHOVOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.